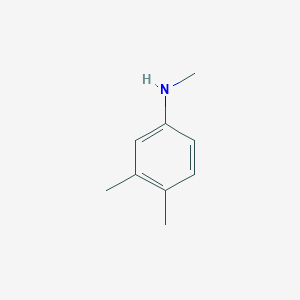
3,4,N-trimethyl-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylanilines are a class of organic compounds that contain an aniline ring substituted with three methyl groups . They are aromatic amines and are of commercial interest as precursors to dyes .
Synthesis Analysis
Trimethylanilines can be synthesized through various methods. One common method is the selective nitration of mesitylene, followed by reduction of the resulting nitro group to the aniline . Another method involves the use of N- and C-trimethylsilyl-substituted anilines .Molecular Structure Analysis
The molecular structure of trimethylanilines is similar to that of other anilines. They have a benzene ring with a nitrogen atom substituted with three methyl groups .Chemical Reactions Analysis
Trimethylanilines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions . They can also undergo reactions with nitrobenzene and Grignard reagents .Wissenschaftliche Forschungsanwendungen
- 4, N,N -Trimethylaniline is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert -butylperoxide to form N,4-dimethyl- N - (3-phenylprop-2-ynyl)benzenamine and N - ((methyl (p-tolyl)amino)methyl)benzamide .
- The method of application involves the use of iron catalysts and tert-butylperoxide. The reaction results in the formation of N,4-dimethyl- N - (3-phenylprop-2-ynyl)benzenamine and N - ((methyl (p-tolyl)amino)methyl)benzamide .
- Anilines can be synthesized from ortho-andpara-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e. at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .
- The method of application involves the use of aryl halides. The reaction results in the formation of 2- and 3-substituted arynes .
- A beneficial, scalable and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
- The method of application involves the use of Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ] . The reaction results in the formation of triarylmethanes .
Organic Synthesis
Synthesis of Anilines
Synthesis of Triarylmethanes
- Alkyl orthoesters are valuable substrates in organic transformations . The synthesis of aryl orthoesters involves the use of 3,4,N-trimethyl-aniline .
- The method of application involves the use of alkyl orthoesters as substrates in various classes of two-component and multi-component organic reactions . The reaction results in the formation of aryl orthoesters .
- A stereoselective method for the synthesis of trans-methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates has been described . The synthesis involves the ring contraction of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones with 3,4,N-trimethyl-aniline .
- The method of application involves the use of HTIB as an oxidizing agent in the presence of a few drops of either HClO4 or H2SO4 at room temperature . The reaction results in the formation of trans-methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates .
Synthesis of Aryl Orthoesters
Synthesis of Trans-Methyl N-Acetyl-2-Aryl-2,3-Dihydroindol-3-Carboxylates
- Synthesis of Anilines
- Anilines can be synthesized from ortho-andpara-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e. at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .
- The method of application involves the use of aryl halides. The reaction results in the formation of 2- and 3-substituted arynes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,3,4-trimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXABKSVWHJDSNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,3,4-Trimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

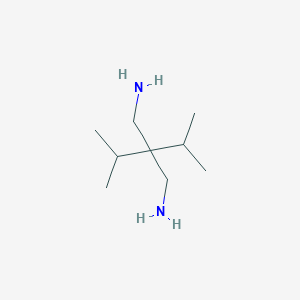
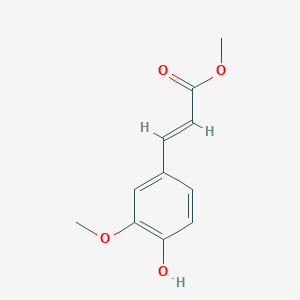
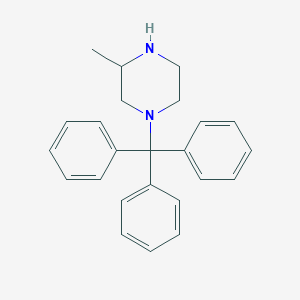
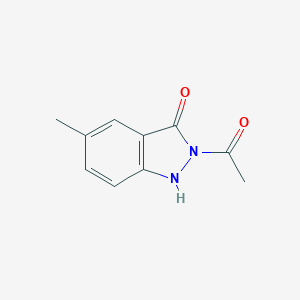
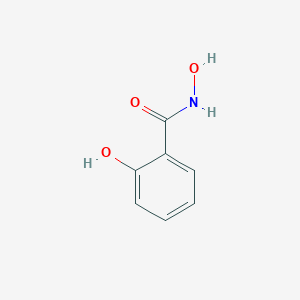
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
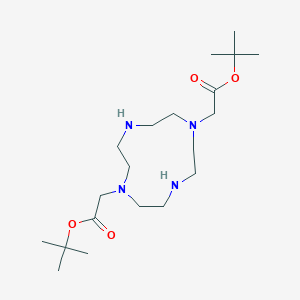
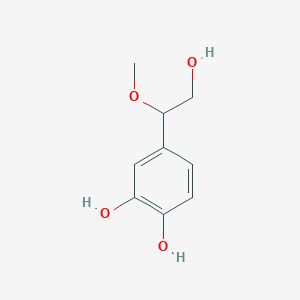
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
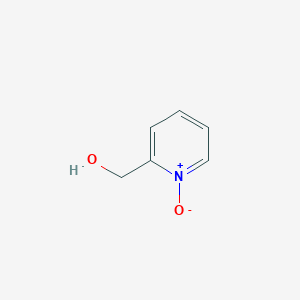
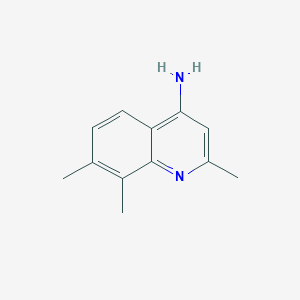
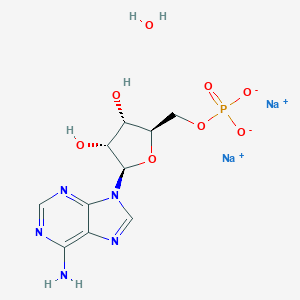
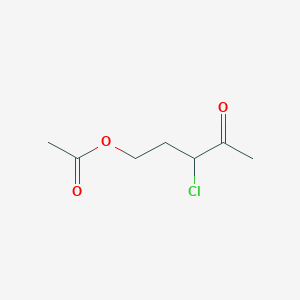
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)